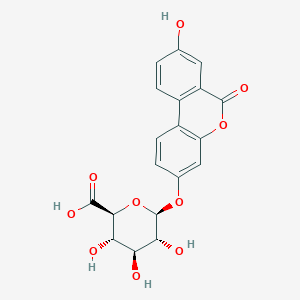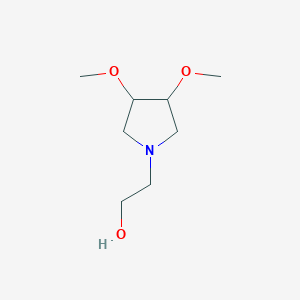
Methyl 3-amino-2-bromoisonicotinate
Descripción general
Descripción
Methyl 3-amino-2-bromoisonicotinate (MABN) is an organic compound that belongs to the family of substituted isonicotinamides. It has the molecular formula C7H7BrN2O2 .
Molecular Structure Analysis
The InChI code for Methyl 3-amino-2-bromoisonicotinate is 1S/C7H7BrN2O2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,9H2,1H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
Methyl 3-amino-2-bromoisonicotinate is a yellow to brown solid . It has a molecular weight of 231.05 g/mol. The compound should be stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Synthetic Applications and Biological Activity Screening
Research on novel N-(α-bromoacyl)-α-amino esters, compounds structurally related to Methyl 3-amino-2-bromoisonicotinate, has shown their potential in synthesis, crystal structure determination, and biological activity screening. These compounds have been synthesized and investigated for their cytotoxicity, anti-inflammatory, and antibacterial activities. They exhibit low cytotoxicity and absence of antibacterial and anti-inflammatory activity at tested concentrations, which may be beneficial for their incorporation in prodrugs (Yancheva et al., 2015).
Photodynamic Therapy for Cancer Treatment
Another research area involves the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds, related to Methyl 3-amino-2-bromoisonicotinate through their complex synthetic pathways, have shown promising properties for photodynamic therapy applications in the treatment of cancer. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make them remarkable potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Halogen Bond Donors in Crystalline Adducts
The use of N,N'-Dibromohydantoins as halogen bond donors in crystalline adducts with para-substituted pyridines, including those related to Methyl 3-amino-2-bromoisonicotinate, demonstrates an innovative approach to introducing chirality in halogen-bonded systems. These adducts have applications in material science and crystal engineering, illustrating the versatility of brominated compounds in scientific research (Nicolas et al., 2016).
Propiedades
IUPAC Name |
methyl 3-amino-2-bromopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIVXETXQXFVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-bromoisonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



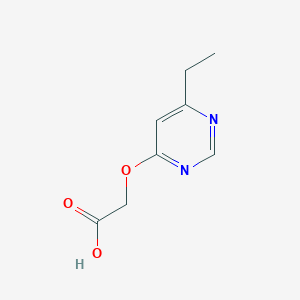
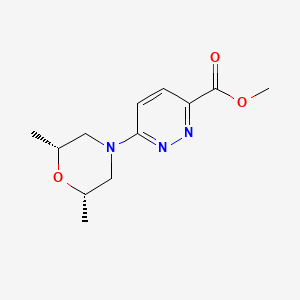

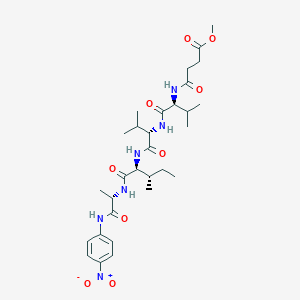
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1474217.png)
